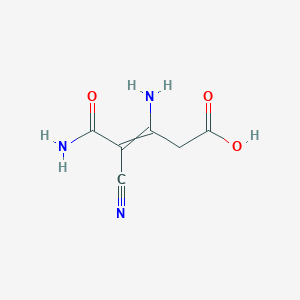
3,5-Diamino-4-cyano-5-oxopent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-4-cyano-5-oxopent-3-enoic acid is a compound with a unique structure that includes amino, cyano, and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-4-cyano-5-oxopent-3-enoic acid typically involves multi-step organic reactions. One common method involves the reaction of suitable precursors under controlled conditions to introduce the amino, cyano, and oxo groups in the correct positions on the pentenoic acid backbone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-4-cyano-5-oxopent-3-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3,5-Diamino-4-cyano-5-oxopent-3-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diamino-4-cyano-5-oxopent-3-enoic acid involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-4-pentenoic acid: Found in certain mushrooms, this compound has a similar structure but includes a chlorine atom.
2-Oxopent-4-enoic acid: A transient species produced by certain bacteria, it shares the pentenoic acid backbone but lacks the amino and cyano groups.
Uniqueness
3,5-Diamino-4-cyano-5-oxopent-3-enoic acid is unique due to the combination of amino, cyano, and oxo groups on the pentenoic acid backbone. This combination of functional groups provides distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
105626-24-2 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
3,5-diamino-4-cyano-5-oxopent-3-enoic acid |
InChI |
InChI=1S/C6H7N3O3/c7-2-3(6(9)12)4(8)1-5(10)11/h1,8H2,(H2,9,12)(H,10,11) |
InChI Key |
STGAYSIMLWWRKU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(C#N)C(=O)N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















